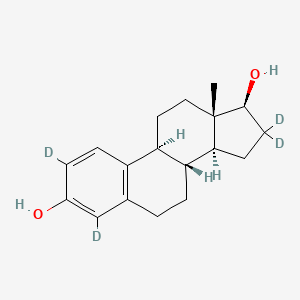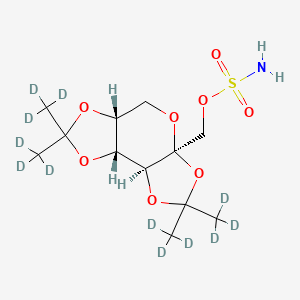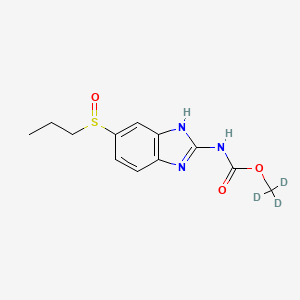
雌二醇-D4
描述
Estradiol-d4, also known as 17-beta-Estradiol-d4, is a deuterium-labeled form of Estradiol . Estradiol is a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females . It is the major estrogen secreted by the premenopausal ovary .
Synthesis Analysis
The synthesis of 17-beta-Estradiol-d4 involves complex biochemical processes. The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .
Molecular Structure Analysis
The molecular structure of Estradiol-d4 is similar to that of Estradiol, with the difference being the presence of deuterium atoms . The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation .
Chemical Reactions Analysis
Estradiol-d4 undergoes various chemical reactions. For instance, it has been reported that estradiol degradation by a E2-degrading culture and activated sludge supernatant appeared to initiate at C-17 of ring D in E2, leading to the formation of a keto group .
科学研究应用
1. 人体血浆中炔雌醇的测定 雌二醇-D4 用于开发一种简单、快速、灵敏的液相色谱-串联质谱法测定人体血浆中炔雌醇的方法 {svg_1}. 该药物使用 Thermo ScientificTM SOLATM SCX 固相萃取装置,采用反相协议从血浆基质中提取 {svg_2}.
2. 牛奶中天然雌激素的分析 this compound 用于液液萃取和固相萃取结合气相色谱-质谱法同时测定牛奶中十二种天然雌激素 {svg_3}. 该方法可有效地从商业牛奶中提取十二种天然雌激素 {svg_4}.
生物分析方法开发
this compound 用作生物分析方法开发和验证中的内标 {svg_5}. 例如,它用于使用 SPE 然后用 TBME 在血浆中进行 LLE 分离分析物和内标 (IS) 炔雌醇-d4 {svg_6}.
作用机制
Target of Action
Estradiol-D4 primarily targets estrogen receptors (ERs), specifically ERα and ERβ, which are nuclear hormone receptors. These receptors are widely distributed in various tissues, including the reproductive system, bones, cardiovascular system, and brain . The activation of these receptors plays a crucial role in regulating gene expression and maintaining physiological functions related to reproduction, bone density, and cardiovascular health.
Mode of Action
Upon binding to its receptors, Estradiol-D4 forms a receptor-ligand complex that translocates into the nucleus of the target cell. This complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of specific genes . This interaction leads to the synthesis of proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and survival .
Biochemical Pathways
Estradiol-D4 influences several biochemical pathways, including:
These pathways collectively contribute to the regulation of cellular processes such as growth, differentiation, and apoptosis, impacting various tissues and organs.
Pharmacokinetics
The pharmacokinetics of Estradiol-D4 involves its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and duration of action in the body.
Result of Action
At the molecular level, Estradiol-D4 induces the expression of genes involved in cell proliferation, differentiation, and survival. At the cellular level, it promotes the growth and maintenance of reproductive tissues, bone density, and cardiovascular health . Additionally, it modulates the immune response and has neuroprotective effects.
Action Environment
The efficacy and stability of Estradiol-D4 can be influenced by various environmental factors:
安全和危害
未来方向
Future research could focus on the immunomodulatory effects of Estradiol-d4 on epithelial cells, which are the first line of defense against incoming bacteria . Additionally, the role of Estradiol-d4 in the regulation of cardiac mitochondrial function and Ca2+ ion channels could be explored further .
生化分析
Biochemical Properties
Estradiol-D4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to upregulate IL-6 expression through the estrogen receptor β (ERβ) pathway . The nature of these interactions involves the binding of Estradiol-D4 to these receptors, triggering a cascade of biochemical reactions.
Cellular Effects
Estradiol-D4 exerts profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Estradiol-D4 is a potent neuroprotective and neurotrophic factor in adults, influencing memory and cognition, and decreasing the risk and delaying the onset of neurological diseases .
Molecular Mechanism
The mechanism of action of Estradiol-D4 is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Estradiol-D4 binds to estrogen receptors, leading to the regulation of gene expression .
Temporal Effects in Laboratory Settings
The effects of Estradiol-D4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the measurement of Estradiol in biological fluids is important in human biology .
Dosage Effects in Animal Models
The effects of Estradiol-D4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Estradiol-D4 is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes effects on metabolic flux or metabolite levels. For instance, in the D4 pathway, the metabolism of pregnenolone to progesterone by 3β-HSD is an irreversible reaction, and progesterone can only be further metabolised to 17-hydroxyprogesterone .
Transport and Distribution
Estradiol-D4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Estradiol-D4 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, using confocal live-cell imaging after labeling with color variants of GFP, changes in subcellular dynamics of Estradiol-D4 in response to estrogen were analyzed .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-GKCQEISNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?
A: The research papers highlight the use of sophisticated analytical techniques coupled with Estradiol-d4 for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of Estradiol-d4 as an internal standard across various matrices and analytical platforms.
Q2: Beyond analytical chemistry, how else is Estradiol-d4 used in pharmacological research?
A: Estradiol-d4 is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered Estradiol-d4 and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.
Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?
A: Using Estradiol-d4 in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer Estradiol-d4 to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of Estradiol-d4 in complex biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
